5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole
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Overview
Description
5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of methanesulfonyl, naphthalene-2-sulfonyl, and phenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the phenyl group: This step involves the use of a phenylating agent such as phenylmagnesium bromide.
Sulfonylation: The methanesulfonyl and naphthalene-2-sulfonyl groups are introduced through sulfonylation reactions using methanesulfonyl chloride and naphthalene-2-sulfonyl chloride, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole: Lacks the methanesulfonyl group.
5-methanesulfonyl-2-phenyl-1H-imidazole: Lacks the naphthalene-2-sulfonyl group.
5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-1H-imidazole: Lacks the phenyl group.
Uniqueness
5-methanesulfonyl-4-(naphthalene-2-sulfonyl)-2-phenyl-1H-imidazole is unique due to the presence of all three functional groups (methanesulfonyl, naphthalene-2-sulfonyl, and phenyl) attached to the imidazole ring
Properties
Molecular Formula |
C20H16N2O4S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-methylsulfonyl-5-naphthalen-2-ylsulfonyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C20H16N2O4S2/c1-27(23,24)19-20(22-18(21-19)15-8-3-2-4-9-15)28(25,26)17-12-11-14-7-5-6-10-16(14)13-17/h2-13H,1H3,(H,21,22) |
InChI Key |
LXGRLQZQTCLUSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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